Dalbavancin-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

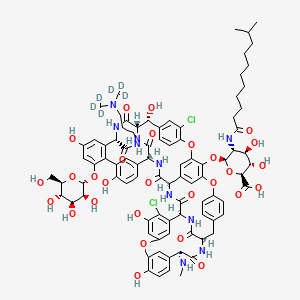

C88H100Cl2N10O28 |

|---|---|

分子量 |

1822.7 g/mol |

IUPAC名 |

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-52-[3-[bis(trideuteriomethyl)amino]propylcarbamoyl]-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |

InChI |

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1/i4D3,5D3 |

InChIキー |

KGPGQDLTDHGEGT-ZOUCSSCUSA-N |

異性体SMILES |

[2H]C([2H])([2H])N(CCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=C(C=CC(=C4)[C@@H]5C(=O)N[C@@H]([C@@H](C6=CC(=C(C=C6)OC7=CC8=CC(=C7O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)NC(=O)CCCCCCCCC(C)C)OC2=CC=C(C[C@@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)OC4=C(C=CC(=C4)[C@H](C(=O)N3)NC)O)O)Cl)C(=O)N[C@H]8C(=O)N5)C=C2)Cl)O)C(=O)N1)O)C([2H])([2H])[2H] |

正規SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Role of Dalbavancin-d6 in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the scientific applications of Dalbavancin-d6, the deuterated form of the potent lipoglycopeptide antibiotic, Dalbavancin. Primarily, this compound serves as a critical tool in bioanalytical assays, particularly as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The incorporation of deuterium atoms imparts a stable isotopic label, allowing for precise and accurate quantification of Dalbavancin in complex biological matrices. This guide will detail the core purpose of utilizing this compound in research, present key quantitative data, outline experimental protocols, and visualize the associated workflows and pathways.

Core Purpose of this compound in Research

The primary application of this compound in a research setting is to function as an internal standard (IS) in quantitative bioanalysis.[1] Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in mass spectrometry-based assays for several key reasons:

-

Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to the non-labeled Dalbavancin, including its extraction recovery, ionization efficiency, and chromatographic retention time.[1] This ensures that any variations encountered during sample preparation and analysis affect both the analyte and the internal standard to the same degree, allowing for reliable correction.

-

Distinct Mass-to-Charge Ratio: Despite these similarities, the deuterium labeling results in a distinct, higher mass-to-charge (m/z) ratio for this compound compared to Dalbavancin.[2] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling simultaneous detection and quantification.

-

Enhanced Accuracy and Precision: By compensating for matrix effects and variations in instrument response, the use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the analytical method.[1]

Beyond its role as an internal standard, deuterated compounds, in general, are utilized in pharmaceutical research for:

-

Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system.[1][3]

-

Metabolic Profiling: Identifying and quantifying metabolites of the parent drug.[1]

-

Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of the primary drug.[1]

Quantitative Data for Bioanalytical Applications

The following table summarizes key quantitative parameters for the analysis of Dalbavancin using this compound as an internal standard in LC-MS/MS methods.

| Parameter | Dalbavancin | This compound | Reference |

| Precursor Ion (m/z) | 909.2 ([M+2H]²⁺) | 912.3 ([M+2H]²⁺) | [2] |

| Product Ion (m/z) | 340.1 | 340.2 | [2] |

| Linearity Range (Plasma) | 0.5 µg/mL to 500 µg/mL | - | [4] |

| Linearity Range (Urine) | 0.05 µg/mL to 50 µg/mL | - | [4] |

Experimental Protocols

Quantification of Dalbavancin in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the therapeutic drug monitoring (TDM) of Dalbavancin, utilizing this compound as an internal standard.[2]

3.1.1. Sample Preparation

-

To 47 µL of ultrapure water, add 3 µL of human plasma sample.

-

Add 150 µL of a 1 mg/L this compound solution in methanol (internal standard solution).

-

Vortex the mixture for 15 seconds.

-

Centrifuge the mixture at 13,000 rpm for 5 minutes at room temperature.

-

Transfer 50 µL of the clear supernatant to an autosampler vial.

-

Inject 3 µL of the supernatant into the LC-MS/MS system.[2]

3.1.2. Liquid Chromatography Conditions

-

LC System: Agilent 1260 Infinity II HPLC system[2]

-

Column: Not explicitly stated in the provided source, but a C18 column is commonly used for such analyses.

-

Mobile Phase: A gradient elution is typically employed, often with a mixture of water and an organic solvent (e.g., acetonitrile), both containing a small percentage of an acid like formic acid to improve peak shape and ionization.

-

Flow Rate: 0.1 mL/min[2]

-

Run Time: 4 minutes[2]

3.1.3. Mass Spectrometry Conditions

-

MS System: Agilent 6460 Triple Quadrupole mass spectrometer[2]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[2]

-

MRM Transitions:

Visualizations

Experimental Workflow for Dalbavancin Quantification

Caption: Workflow for quantifying Dalbavancin in plasma using this compound.

Rationale for Using a Stable Isotope-Labeled Internal Standard

Caption: Key properties and advantages of using this compound as an internal standard.

Mechanism of Action of Dalbavancin

Caption: Inhibition of bacterial cell wall synthesis by Dalbavancin.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Dalbavancin. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic studies and therapeutic drug monitoring. The detailed protocols and data presented in this guide underscore the importance of this compound in advancing our understanding of Dalbavancin's clinical pharmacology and optimizing its therapeutic use.

References

- 1. Therapeutic Drug Monitoring of Dalbavancin in Real Life: A Two-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of Dalbavancin in Long-Term Treatment of Subacute and/or Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dalbavancin: Quantification in human plasma and urine by a new improved high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Dalbavancin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the synthesis and characterization of deuterated Dalbavancin, a second-generation lipoglycopeptide antibiotic. While Dalbavancin exhibits potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), strategic deuteration offers a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved metabolic stability and a longer half-life.[1][2][3][4] This document provides proposed experimental protocols for the synthesis of a selectively deuterated Dalbavancin analog and detailed methodologies for its subsequent characterization using advanced analytical techniques. Quantitative data for native Dalbavancin are presented to serve as a benchmark for evaluating the deuterated compound.

Introduction

Dalbavancin is a crucial therapeutic option for treating serious Gram-positive infections.[5][6] It functions by inhibiting bacterial cell wall biosynthesis.[5][6] The unique pharmacokinetic properties of Dalbavancin, such as its extended half-life, allow for infrequent dosing regimens.[7] The substitution of hydrogen with deuterium at specific metabolic sites can slow down drug metabolism, a phenomenon known as the kinetic isotope effect.[1][4] This modification has the potential to further extend the half-life of Dalbavancin, reduce the formation of metabolites, and potentially enhance its therapeutic index.[1][4][8] This guide details a proposed pathway for the synthesis of a deuterated version of Dalbavancin and the analytical methods required to confirm its structure and purity.

Mechanism of Action of Dalbavancin

Dalbavancin exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps in cell wall formation. This inhibition ultimately leads to cell lysis and bacterial death. The lipophilic side chain of Dalbavancin anchors the molecule to the bacterial cell membrane, enhancing its potency.

Caption: Mechanism of action of Dalbavancin.

Proposed Synthesis of Deuterated Dalbavancin

The proposed synthesis of deuterated Dalbavancin involves a semi-synthetic approach starting from the natural product precursor, A40926, which is produced via fermentation of Nonomuraea sp.[6][9][10][11] The deuteration is introduced in the final chemical modification step through the use of a deuterated amine. Specifically, we propose the synthesis of a Dalbavancin analog deuterated on the dimethylamino moiety of the 3-(dimethylamino)-1-propylamine side chain, as this region is a potential site of metabolism.

Experimental Protocol: Synthesis of Deuterated 3-(Dimethylamino)-1-propylamine (d6-DMAPA)

A practical approach for the synthesis of deuterated dimethylamine involves using deuterated methylation reagents.[12]

-

Starting Material: Commercially available 3-amino-1-propanol.

-

Protection: The primary amine is protected with a suitable protecting group (e.g., Boc anhydride).

-

Deuteromethylation: The protected intermediate is then subjected to deuteromethylation using a deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I) in the presence of a base (e.g., sodium hydride) to introduce two -CD₃ groups onto the nitrogen atom.

-

Deprotection: The protecting group is removed under appropriate conditions to yield d6-DMAPA.

-

Purification: The final product is purified by distillation or chromatography.

Experimental Protocol: Synthesis of Deuterated Dalbavancin

The synthesis of Dalbavancin from A40926 involves a three-step process: esterification, amidation, and hydrolysis.[7][10]

-

Step 1: Esterification of A40926. The carboxyl group of the aminosugar in A40926 is protected by esterification.[7]

-

Step 2: Amidation with d6-DMAPA. The C-terminal carboxyl group of the esterified A40926 is activated (e.g., with a carbodiimide) and then reacted with the synthesized d6-DMAPA to form the corresponding amide.

-

Step 3: Hydrolysis. The ester protecting group is removed by hydrolysis under basic conditions to yield the final deuterated Dalbavancin product.[10]

-

Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC).

References

- 1. researchgate.net [researchgate.net]

- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals [ouci.dntb.gov.ua]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new paradigm for the regulation of A40926B0 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding and manipulating glycopeptide pathways: the example of the dalbavancin precursor A40926 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Complex Regulatory Networks Governing Production of the Glycopeptide A40926 [mdpi.com]

- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The gene cluster for the biosynthesis of the glycopeptide antibiotic A40926 by nonomuraea species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. CN105671110A - Method of producing dalbavancin precursor A40926 - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Dalbavancin-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalbavancin-d6 is the deuterated analog of Dalbavancin, a second-generation lipoglycopeptide antibiotic employed in the treatment of acute bacterial skin and skin structure infections (ABSSSIs).[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development. The inclusion of deuterium atoms in its structure makes this compound an invaluable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies of Dalbavancin.[3][4] This document details its structural characteristics, physicochemical properties, and the analytical methodologies utilized for its characterization. Furthermore, it elucidates the mechanism of action of its parent compound, which is fundamental to understanding its biological context.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a clear and concise reference for key quantitative data.

Table 1: General Chemical Properties

| Property | Value | Reference |

| Chemical Name | 5,31-Dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-56-O-[2-deoxy-2-[(10-methyl-1-oxoundecyl)amino]-beta-D-glucopyranuronosyl]-38-[[[3-(dimethylamino)propyl]amino]carbonyl]-42-O-alpha-D-mannopyranosyl-N15-methylristomycin A aglycone-d6 | [5] |

| Molecular Formula | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ | [3][6][7][8][9][10][11] |

| Molecular Weight | 1822.73 g/mol | [3][6] |

| CAS Number | 1126461-54-8 | [3][7][9][10][12] |

| Synonyms | A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6 | [3][6] |

Table 2: Physicochemical Properties

| Property | Value/Description | Reference |

| Appearance | Solid | [13] |

| Solubility | Soluble in DMSO (~5 mg/ml) and dimethyl formamide (~1 mg/ml). Sparingly soluble in aqueous buffers. For maximum aqueous solubility, it should first be dissolved in DMSO and then diluted. Solubility in a 1:5 solution of DMSO:PBS (pH 7.2) is approximately 0.16 mg/ml. | [13] |

| Storage | -20°C | [13] |

| Stability | Stable for ≥ 1 year. In solution, stability is pH-dependent, with maximum stability in the pH region of 4-5. | [8][14] |

| Isotopic Purity | Minimum isotopic enrichment: 98% ²H. | [8] |

| Plasma Protein Binding | 93% to 99% (extrapolated from parent compound studies), primarily to albumin. | [3] |

| UV/Vis. (λmax) | 281 nm | [13] |

Mechanism of Action

This compound, being a deuterated analog, is expected to share the same mechanism of action as its parent compound, Dalbavancin. Dalbavancin is a lipoglycopeptide antibiotic that disrupts bacterial cell wall biosynthesis.[1][15] Its bactericidal effect is achieved through a dual mechanism:

-

Inhibition of Peptidoglycan Synthesis: Dalbavancin binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[6][15] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the cross-linking of peptidoglycan chains, which is essential for the integrity of the bacterial cell wall.[3][15][16]

-

Membrane Anchoring: The presence of a lipophilic side chain allows Dalbavancin to anchor to the bacterial cell membrane.[1][16] This anchoring increases the drug's concentration at the site of action and enhances its affinity for the D-Ala-D-Ala target, contributing to its potent and sustained antibacterial activity.[1][6]

The following diagram illustrates the mechanism of action of Dalbavancin.

Mechanism of action of Dalbavancin.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for its application in research. The following sections outline the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the purification and quantification of this compound.

Objective: To separate and quantify this compound from a sample matrix.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, ultrapure

-

Formic acid or Trifluoroacetic acid (TFA)

General Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. For biological samples, a protein precipitation step is typically required. This can be achieved by adding a 1:1 mixture of acetonitrile and methanol to the sample, followed by centrifugation.[17]

-

Mobile Phase Preparation: Prepare mobile phases consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[17]

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.[17]

-

Flow Rate: Typically 0.35 mL/min.[17]

-

Gradient Elution: A gradient of increasing organic phase concentration is typically used to ensure good separation. A fast gradient can be employed, for example, starting at 5% organic phase, increasing to 70% at 2.0 minutes, reaching 95% by 2.5 minutes, and then re-equilibrating.[3]

-

-

Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area are used for identification and quantification, respectively.

HPLC analysis workflow for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for the identification and quantification of this compound, often coupled with HPLC (LC-MS/MS).

Objective: To confirm the identity and quantify the amount of this compound in a sample.

Instrumentation:

-

Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

-

Electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation: Follow the same sample preparation procedure as for HPLC analysis.

-

LC-MS/MS Conditions:

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).[3]

-

Precursor Ion (Q1): The doubly-charged precursor ion for this compound is typically monitored at a mass-to-charge ratio (m/z) of 912.3.[3]

-

Product Ion (Q3): A characteristic product ion is monitored for quantification, often at an m/z of 340.2, which is a common fragment for both Dalbavancin and its deuterated analog.[3]

-

Multiple Reaction Monitoring (MRM): The transition from the precursor ion to the product ion (912.3 -> 340.2) is monitored for selective and sensitive quantification.[3]

-

-

Data Analysis: The peak area from the MRM chromatogram is used for quantification, typically against a calibration curve prepared with known concentrations of this compound.

LC-MS/MS workflow for this compound analysis.

Synthesis and Isotopic Labeling

The synthesis of this compound involves the modification of a natural glycopeptide precursor. The deuterium atoms are incorporated during the amidation reaction. Specifically, an intermediate derived from the A40926 precursor is reacted with a deuterated version of 3-(dimethylamino)-1-propylamine. The "-d6" designation corresponds to the six deuterium atoms replacing the hydrogen atoms on the two methyl groups of this amine's side chain.[6] The final product is then purified using techniques such as high-performance liquid chromatography.[3]

Applications in Research and Development

This compound is a critical tool in pharmaceutical research and development, primarily serving as an internal standard for the quantification of Dalbavancin in biological matrices.[3] Its use in isotope dilution mass spectrometry allows for highly accurate and precise measurements of the parent drug's concentration, which is essential for:

-

Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Dalbavancin.[3]

-

Bioavailability and bioequivalence studies: To compare different formulations of Dalbavancin.

-

Therapeutic drug monitoring (TDM): To optimize dosing regimens for individual patients.[18]

-

Metabolic profiling: To identify and quantify metabolites of Dalbavancin.[3]

Conclusion

This compound, with its well-characterized chemical and physical properties, serves as an indispensable tool for the analytical and metabolic investigation of Dalbavancin. This guide provides a comprehensive summary of its key attributes, analytical methodologies, and applications. The structured presentation of data in tables and the visualization of complex processes through diagrams are intended to facilitate a deeper understanding and practical application of this important research compound in the advancement of antibacterial therapies.

References

- 1. Dalbavancin - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Buy this compound | 1126461-54-8 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS No- 1126461-54-8 | Simson Pharma Limited [simsonpharma.com]

- 6. This compound | 1126461-54-8 | Benchchem [benchchem.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. schd-shimadzu.com [schd-shimadzu.com]

- 9. This compound - CAS - 1126461-54-8 | Axios Research [axios-research.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Dalbavancin D6 Trifluoroacetate Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 12. This compound | 1126461-54-8 [chemicalbook.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]

- 16. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmacology, clinical chemistry, and metabolomics, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry has emerged as the gold standard for achieving reliable quantification of analytes in complex biological matrices. This technical guide delves into the theoretical underpinnings of this powerful technique, presents comparative data, and provides detailed experimental methodologies.

The Theoretical Bedrock: Isotope Dilution Mass Spectrometry

The utilization of SIL-IS is fundamentally based on the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2][3][4] IDMS is a method of the highest metrological standing, capable of yielding highly accurate and precise measurements.[4] The core concept involves the addition of a known quantity of an isotopically enriched form of the analyte (the SIL-IS) to a sample.[4][5] This "spike" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6]

Because the SIL-IS and the endogenous analyte are chemically identical, they exhibit the same physicochemical properties. This means they will behave identically during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[7] Any sample loss or variation in analytical response will affect both the analyte and the SIL-IS to the same extent. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, even in the presence of significant matrix effects or incomplete sample recovery.[8] The concentration of the analyte in the original sample is then determined by measuring this ratio and relating it to a calibration curve.

The key advantages conferred by this approach include:

-

Correction for Matrix Effects: Co-eluting components in a biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, thus correcting for these variations.[6][8]

-

Compensation for Sample Loss: During the multi-step process of sample preparation and analysis, some amount of the analyte may be lost. Since the SIL-IS is added at the beginning of the workflow, it experiences the same procedural losses as the analyte, ensuring that the final measured ratio remains accurate.[9]

-

Improved Precision and Accuracy: By mitigating the impact of variability in sample preparation and instrument response, the use of SIL-IS significantly enhances the precision and accuracy of quantitative measurements.[6][10]

Data Presentation: A Comparative Analysis

The theoretical superiority of SIL-IS over other internal standards, such as structural analogues, is well-documented. The following tables summarize quantitative data from a study on the quantification of the anti-cancer drug lapatinib in human plasma, comparing a method using a non-isotope-labeled internal standard (zileuton) with one using a stable isotope-labeled internal standard (lapatinib-d3).

Table 1: Accuracy and Precision of Lapatinib Calibrator Standards in Pooled Human Plasma [10]

| Nominal Concentration (ng/mL) | Method | Mean Determined Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| 5 | Zileuton IS | 5.1 | 102.0 | 7.8 |

| Lapatinib-d3 IS | 5.2 | 104.0 | 6.5 | |

| 50 | Zileuton IS | 52.3 | 104.6 | 5.4 |

| Lapatinib-d3 IS | 48.9 | 97.8 | 4.9 | |

| 500 | Zileuton IS | 511.2 | 102.2 | 3.1 |

| Lapatinib-d3 IS | 495.7 | 99.1 | 3.5 | |

| 5000 | Zileuton IS | 4895.4 | 97.9 | 2.5 |

| Lapatinib-d3 IS | 5089.1 | 101.8 | 2.8 |

Table 2: Inter- and Intra-Day Accuracy and Precision of Lapatinib Quality Control Samples in Pooled Human Plasma [10]

| Nominal Concentration (ng/mL) | Method | Intra-Day Accuracy (%) (n=5) | Intra-Day Precision (%CV) (n=5) | Inter-Day Accuracy (%) (n=15) | Inter-Day Precision (%CV) (n=15) |

| 15 | Zileuton IS | 103.3 | 6.2 | 104.5 | 5.8 |

| Lapatinib-d3 IS | 98.7 | 5.1 | 99.8 | 5.3 | |

| 800 | Zileuton IS | 101.5 | 3.9 | 102.1 | 4.2 |

| Lapatinib-d3 IS | 100.8 | 3.7 | 101.3 | 3.9 | |

| 4000 | Zileuton IS | 98.9 | 2.8 | 99.5 | 3.1 |

| Lapatinib-d3 IS | 101.1 | 2.5 | 101.5 | 2.9 |

As the data indicates, both methods demonstrated acceptable accuracy and precision in pooled human plasma. However, the study further revealed that the recovery of lapatinib varied significantly between plasma samples from different individuals. Only the stable isotope-labeled internal standard was able to correct for this inter-individual variability, underscoring its essential role in clinical and pharmacokinetic studies where patient samples are analyzed.[10]

Experimental Protocols

The following are detailed methodologies for typical applications of stable isotope-labeled internal standards in LC-MS/MS and GC-MS.

LC-MS/MS Method for Therapeutic Drug Monitoring of Antibiotics

This protocol is adapted from a method for the simultaneous quantification of multiple antibiotics in human serum.[7][11]

1. Preparation of Stock Solutions, Calibrators, and Quality Controls:

-

Prepare individual stock solutions of each antibiotic analyte and its corresponding stable isotope-labeled internal standard in a suitable solvent (e.g., methanol or water).

-

Prepare a combined working solution of all analytes and a separate combined working solution of all SIL-IS.

-

Generate serum calibrators by spiking drug-free serum with the combined analyte working solution to achieve a range of concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner as the calibrators.

2. Sample Preparation:

-

To 100 µL of serum sample, calibrator, or QC, add 20 µL of the combined SIL-IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of a protein precipitation agent (e.g., methanol or acetonitrile).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Set a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. For each analyte and its SIL-IS, monitor a specific precursor ion to product ion transition.

-

Optimize collision energies and other MS parameters for each transition.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and its corresponding SIL-IS.

-

Calculate the peak area ratio of the analyte to the SIL-IS.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

GC-MS Method for Metabolite Quantification

This protocol is a general procedure for the analysis of small molecule metabolites, such as amino acids and organic acids, in biological samples.[12][13]

1. Sample Preparation and Derivatization:

-

To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of the stable isotope-labeled internal standard for the metabolite of interest.

-

Perform a deproteinization step, typically by adding a cold organic solvent like methanol or acetonitrile, followed by centrifugation.

-

Transfer the supernatant to a new tube and dry it completely, for example, using a vacuum concentrator.

-

To make the metabolites volatile for GC analysis, perform a two-step derivatization:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine to protect carbonyl groups. Incubate at a controlled temperature (e.g., 60 °C).

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens on hydroxyl, carboxyl, and amino groups with trimethylsilyl (TMS) groups. Incubate at a controlled temperature (e.g., 80 °C).

-

2. GC-MS Analysis:

-

Gas Chromatography:

-

Use a non-polar capillary column (e.g., DB-5ms).

-

Set the injector to a high temperature (e.g., 250 °C) and use a splitless or split injection mode depending on the expected concentration.

-

Program the oven temperature with an initial hold followed by a ramp to a final temperature to separate the derivatized metabolites.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in electron ionization (EI) mode.

-

Acquire data in either full scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for targeted quantification.

-

In SIM mode, monitor characteristic ions for the derivatized analyte and its corresponding SIL-IS.

-

3. Data Analysis:

-

Identify the peaks of the analyte and SIL-IS based on their retention times and mass spectra.

-

Integrate the peak areas of the selected ions for both the analyte and the SIL-IS.

-

Calculate the ratio of the analyte peak area to the SIL-IS peak area.

-

Quantify the analyte concentration using a calibration curve prepared with known amounts of the analyte and a constant amount of the SIL-IS, subjected to the same derivatization and analysis procedure.

Visualizations of Core Concepts and Workflows

To further elucidate the principles and processes described, the following diagrams have been generated using Graphviz.

Caption: The principle of Isotope Dilution Mass Spectrometry.

Caption: A typical LC-MS/MS experimental workflow using a SIL-IS.

Caption: Logical relationship between analyte and different internal standards.

Conclusion

The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative bioanalysis. The underlying principle of isotope dilution mass spectrometry provides a robust framework for correcting for inevitable variations in sample preparation and analysis, thereby delivering data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are critical for generating reliable and defensible results that can confidently guide research, clinical decisions, and regulatory submissions.

References

- 1. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope-dilution mass spectrometry in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Isotope dilution - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 利用できないコンテンツ [sigmaaldrich.com]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of High-Purity Dalbavancin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Dalbavancin-d6, a deuterated analog of the lipoglycopeptide antibiotic Dalbavancin. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for pharmacokinetic studies, bioanalytical method development, and other research applications.

Introduction to this compound

This compound is a synthetic derivative of Dalbavancin where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Dalbavancin in biological matrices.[1][2] Its chemical and physical properties are nearly identical to those of Dalbavancin, ensuring similar behavior during sample extraction, chromatography, and ionization.[1]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer high-purity this compound for research purposes. The following table summarizes the available information on product specifications from various vendors. It is important to note that a detailed Certificate of Analysis (CoA), which provides lot-specific purity and isotopic enrichment data, is typically available upon request from the suppliers.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Isotopic Enrichment |

| Smolecule | S1798652 | 1126461-54-8 | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ | 1822.73 | Not specified | Not specified |

| MedChemExpress | HY-17586AS | 1126461-54-8 | Not specified | Not specified | Not specified | Not specified |

| Simson Pharma Ltd. | D1520007 | 1126461-54-8 | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ | 1822.75 | High quality, CoA provided | Not specified |

| Clearsynth | Not specified | 1126461-54-8 | Not specified | Not specified | High quality, CoA provided | Not specified |

| Axios Research | AR-D01105 | 1126461-54-8 | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ | 1822.75 | Meticulously characterized, CoA provided | Not specified |

| TLC Pharmaceutical Standards | Not specified | 1126461-54-8 | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ | 1822.75 | CoA available | Not specified |

| Pharmaffiliates | PA STI 089093 | 1126461-54-8 | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ | 1822.75 | Not specified | Not specified |

| Alsachim | C7936 | 171500-79-1 (unlabeled) | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ | 1822.75 | ≥ 98.00% | ≥ 98% ²H |

Experimental Protocols

Synthesis and Purification

The manufacturing of Dalbavancin, and by extension its deuterated analog, is a multi-step process that begins with the fermentation of a selected Nonomuraea strain to produce the natural glycopeptide complex A-40926.[3] This precursor undergoes a series of chemical modifications to yield the final product. While specific details of the deuteration process are proprietary to the manufacturers, the general synthetic route involves:

-

Fermentation: Cultivation of a Nonomuraea strain to produce the A-40926 glycopeptide complex.

-

Esterification: Selective esterification of the carboxyl group on the sugar moiety of the A-40926 precursor.

-

Amidation: Amidation of the peptidyl carboxyl group.

-

Saponification: Saponification of the ester of the N-acylaminoglucuronic acid carboxyl group.[3]

-

Deuteration: Introduction of deuterium atoms at specific positions in the molecule. This is a critical step that is carefully controlled to ensure high isotopic enrichment.

-

Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high chemical purity.[1]

Quality Control and Analytical Methodology

The quality of high-purity this compound is assessed using a variety of analytical techniques to confirm its identity, purity, and isotopic enrichment.

1. Identity Confirmation:

-

Mass Spectrometry (MS): Used to confirm the molecular weight of this compound and to verify the incorporation of six deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the positions of the deuterium labels and the overall structure of the molecule.

2. Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining the chemical purity of this compound.[1][4] A typical HPLC method would involve a reversed-phase column with a gradient elution using a mixture of aqueous and organic solvents, with UV detection.[4]

3. Isotopic Enrichment Determination:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the percentage of the deuterated species relative to the unlabeled and partially labeled species. An isotopic purity of over 98% is a common specification for such internal standards.[1]

A Representative Bioanalytical Method using this compound:

A published LC-MS/MS method for the therapeutic drug monitoring of Dalbavancin in human plasma utilizes this compound as an internal standard.[2] The key steps of this protocol are:

-

Sample Preparation:

-

Dilute 3 µL of plasma with 47 µL of ultrapure water.

-

Add 150 µL of a 1 mg/L this compound solution in methanol (internal standard).

-

Vortex the mixture for 15 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes at room temperature.

-

Transfer 50 µL of the clear supernatant to an autosampler vial.[2]

-

-

LC-MS/MS Analysis:

-

Inject 3 µL of the prepared sample into the LC-MS/MS system.

-

Chromatographic separation is achieved on a suitable reversed-phase column.

-

Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[2]

-

Visualizing Workflows and Pathways

General Synthesis and Quality Control Workflow for this compound

Caption: A generalized workflow for the synthesis and quality control of high-purity this compound.

Application in a Bioanalytical Workflow

References

- 1. Buy this compound | 1126461-54-8 [smolecule.com]

- 2. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of Dalbavancin in Long-Term Treatment of Subacute and/or Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dalbavancin - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

molecular weight and formula of Dalbavancin-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dalbavancin-d6, a deuterated analog of the lipoglycopeptide antibiotic Dalbavancin. This document is intended to serve as a core resource for researchers and professionals engaged in the development, analysis, and study of Dalbavancin and related compounds.

Core Compound Data

This compound is a stable isotope-labeled version of Dalbavancin, primarily utilized as an internal standard in analytical methodologies to ensure accurate quantification of the parent drug in biological matrices.[1][2] The incorporation of six deuterium atoms provides a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical properties of the molecule.[1]

A summary of the key quantitative data for this compound is presented in the table below.

| Parameter | Value | Source(s) |

| Molecular Formula | C₈₈H₉₄D₆Cl₂N₁₀O₂₈ | [1][3][4][5] |

| Molecular Weight | 1822.73 - 1822.75 g/mol | [1][3][4] |

| CAS Number | 1126461-54-8 | [3] |

| Appearance | Solid (likely a white to off-white or pale yellow powder) | Inferred from parent compound |

| Purity | ≥98.00% | [5] |

| Isotopic Enrichment | ≥98% ²H | [5] |

| Solubility | Refer to Certificate of Analysis | [5] |

| Storage | Refrigerator (2-8°C) for long-term storage | [3] |

Physicochemical Properties and Applications

This compound is structurally similar to Dalbavancin, a potent antibiotic against Gram-positive bacteria. The primary application of this compound is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the therapeutic drug monitoring of Dalbavancin.[2] Its high plasma protein binding is a notable characteristic of the parent compound and is expected to be similar for the deuterated analog.

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate and precise quantification of Dalbavancin in complex biological matrices like plasma. Below is a detailed methodology adapted from a validated LC-MS/MS protocol.

Quantification of Dalbavancin in Human Plasma using LC-MS/MS with this compound Internal Standard

1. Preparation of Stock Solutions, Standards, and Quality Controls:

-

Dalbavancin Stock Solution: Prepare a stock solution of Dalbavancin in a suitable solvent (e.g., DMSO).

-

This compound Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/L.[2]

-

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank human plasma with known concentrations of Dalbavancin. Typical ranges for calibration curves can be from 0.125 to 500 mg/L.[2] QC samples are typically prepared at low, medium, and high concentrations (e.g., 7, 70, and 280 mg/L).[2]

2. Sample Preparation:

-

To a 3 µL plasma sample, add 47 µL of ultrapure water (a 1:17 dilution).[2]

-

Add 150 µL of the IS-methanol solution (1 mg/L this compound).[2]

-

Vortex the mixture for 15 seconds.[2]

-

Centrifuge at 13,000 rpm for 5 minutes at room temperature.[2]

-

Transfer 50 µL of the clear supernatant to an autosampler vial.[2]

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject 3 µL of the prepared sample into the LC-MS/MS system.[2]

-

Use a suitable analytical column (e.g., a C18 column).

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.[2] The gradient should be optimized to ensure good separation of Dalbavancin and the internal standard from matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the [M+2H]²⁺ precursor ions for both Dalbavancin and this compound.[2]

-

Select specific product ions for multiple reaction monitoring (MRM) transitions to ensure selectivity and sensitivity.

-

4. Data Analysis:

-

Calculate the peak area ratio of Dalbavancin to the this compound internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Dalbavancin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagram illustrates the logical relationship between Dalbavancin and its deuterated analog, this compound, and their application in a typical bioanalytical workflow.

References

- 1. Buy this compound | 1126461-54-8 [smolecule.com]

- 2. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of Dalbavancin in Long-Term Treatment of Subacute and/or Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. schd-shimadzu.com [schd-shimadzu.com]

The Isotopic Edge: A Technical Guide to the Potential Effects of Deuterium Labeling on Dalbavancin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalbavancin, a second-generation lipoglycopeptide antibiotic, has distinguished itself through its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and its remarkably long pharmacokinetic half-life.[1] This extended duration of action allows for infrequent, high-dose regimens, improving patient compliance and clinical utility.[2][3] Deuterium labeling, a strategic modification in medicinal chemistry, offers a potential avenue to further enhance the pharmacokinetic profile of therapeutic agents by leveraging the kinetic isotope effect (KIE).[4] This technical guide explores the theoretical underpinnings and potential ramifications of deuterium labeling on Dalbavancin, providing a framework for future research and development in this area. While direct experimental data on deuterated Dalbavancin is not currently available in the public domain, this document synthesizes known information about Dalbavancin's structure, mechanism of action, and metabolism with the established principles of deuterium isotope effects to offer a forward-looking perspective.

Introduction to Dalbavancin and Deuterium Labeling

Dalbavancin exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][6] It binds to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.[7][5] A key structural feature, a lipophilic side chain, anchors the molecule to the bacterial membrane, enhancing its potency and contributing to its long half-life.[2][5][8]

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the common isotope of hydrogen). This mass difference is the foundation of the kinetic isotope effect. When a carbon-hydrogen (C-H) bond is replaced with a carbon-deuterium (C-D) bond at a site of metabolic activity, the greater mass of deuterium can lead to a slower rate of bond cleavage by metabolic enzymes, such as the cytochrome P450 (CYP) family.[4][9][10] This can result in reduced metabolic clearance, extended drug exposure, and potentially altered metabolite profiles.[11]

Dalbavancin's Pharmacokinetic Profile

Understanding the existing pharmacokinetic parameters of Dalbavancin is crucial for identifying potential areas where deuterium labeling could have an impact.

| Parameter | Value | Reference |

| Terminal Half-Life (t½) | ~346 hours (~2 weeks) | [12][13] |

| Protein Binding | ~93% | [1][12] |

| Metabolism | Minimally metabolized to hydroxy-dalbavancin. Not a substrate, inhibitor, or inducer of CYP450 enzymes. | [12][13] |

| Excretion | Approximately 33% as unchanged drug and 12% as hydroxy-dalbavancin in urine; ~20% in feces. | [12] |

The metabolism of Dalbavancin is noted to be minimal, with the formation of a hydroxy-dalbavancin metabolite.[12][13] While Dalbavancin is not a significant substrate for CYP450 enzymes, the hydroxylation process still represents a potential target for deuterium labeling to induce a kinetic isotope effect.

Potential Isotopic Effects of Deuterium Labeling on Dalbavancin

The primary theoretical advantage of deuterating Dalbavancin would be to slow its already limited metabolism, potentially further extending its half-life and reducing the formation of the hydroxy-dalbavancin metabolite. The site of hydroxylation on the Dalbavancin molecule would be the prime candidate for deuterium substitution. A primary KIE at this position could decrease the rate of metabolic conversion.

Potential Benefits:

-

Extended Half-Life: Slowing the rate of hydroxylation could further prolong Dalbavancin's already impressive half-life, potentially leading to even less frequent dosing regimens or sustained therapeutic concentrations for a longer duration.

-

Reduced Metabolite-Mediated Effects: While the clinical significance of hydroxy-dalbavancin is not fully characterized, reducing its formation could potentially alter the drug's long-term safety profile, a consideration for any metabolite.

-

Improved Therapeutic Index: By potentially increasing the parent drug exposure relative to its metabolite, deuterium labeling could enhance the therapeutic index.

Potential Challenges:

-

Subtle Effects: Given that metabolism is not the primary route of elimination for Dalbavancin, the magnitude of the KIE on its overall pharmacokinetics might be modest.

-

Synthesis Complexity: The chemical synthesis of a selectively deuterated Dalbavancin molecule would be a complex undertaking.

-

Regulatory Pathway: While streamlined pathways for deuterated drugs exist, they still require comprehensive non-clinical and clinical evaluation.

Proposed Experimental Protocols

To investigate the potential isotopic effects of deuterium labeling on Dalbavancin, a series of in vitro and in vivo experiments would be necessary.

Synthesis of Deuterated Dalbavancin

-

Objective: To synthesize Dalbavancin with deuterium atoms incorporated at the site of hydroxylation.

-

Methodology: This would likely involve a multi-step organic synthesis. The specific site of hydroxylation on the Dalbavancin molecule would first need to be definitively identified. Subsequently, a synthetic route would be designed to introduce deuterium at this position, potentially using deuterated starting materials or reagents. The final product would require extensive purification and characterization (e.g., NMR, mass spectrometry) to confirm the position and extent of deuterium incorporation.

In Vitro Metabolic Stability Assay

-

Objective: To compare the metabolic stability of deuterated Dalbavancin with its non-deuterated counterpart.

-

Methodology:

-

Incubate deuterated and non-deuterated Dalbavancin separately with human liver microsomes or hepatocytes.

-

Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the metabolic reactions.

-

Analyze the samples using LC-MS/MS to quantify the disappearance of the parent compound and the formation of the hydroxy-dalbavancin metabolite.

-

Calculate the in vitro half-life and intrinsic clearance for both compounds. A significantly longer half-life for the deuterated version would indicate a positive KIE.

-

In Vivo Pharmacokinetic Study in Animal Models

-

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated Dalbavancin in vivo.

-

Methodology:

-

Administer a single intravenous dose of deuterated or non-deuterated Dalbavancin to a suitable animal model (e.g., rats or non-human primates).

-

Collect blood samples at predetermined time points over an extended period (e.g., up to 3-4 weeks, given the long half-life).

-

Process the blood samples to obtain plasma.

-

Analyze plasma concentrations of the parent drug and the hydroxy-dalbavancin metabolite using a validated LC-MS/MS method.

-

Perform non-compartmental or compartmental pharmacokinetic analysis to determine key parameters such as clearance, volume of distribution, and elimination half-life for both compounds.

-

Visualizations

Dalbavancin's Mechanism of Action

Caption: Dalbavancin inhibits bacterial cell wall synthesis.

Hypothetical Experimental Workflow for Deuterated Dalbavancin

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dalbavancin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Clinical Effectiveness and Pharmacokinetics of Dalbavancin in Treatment-Experienced Patients with Skin, Osteoarticular, or Vascular Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Dalbavancin Hydrochloride? [synapse.patsnap.com]

- 6. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dalbavancin - Wikipedia [en.wikipedia.org]

- 8. Dalbavancin: A Novel Lipoglycopeptide Antibiotic with Extended Activity Against Gram-Positive Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 12. Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dalbavancin | Johns Hopkins ABX Guide [hopkinsguides.com]

Dalbavancin-d6 Standard: A Technical Guide to Solubility and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and storage conditions for the Dalbavancin-d6 standard. The information is compiled to support researchers and scientists in the accurate and effective use of this stable isotope-labeled internal standard in analytical methodologies.

Core Data Summary

Quantitative data regarding the solubility and storage of Dalbavancin and its deuterated form, this compound, are summarized below for easy reference and comparison. Given the structural similarity, the solubility and storage parameters for Dalbavancin are considered highly relevant for this compound.

Table 1: Solubility of Dalbavancin

| Solvent System | Concentration | Observations |

| Organic Solvents | ||

| DMSO | ~100 mg/mL[1] | A stock solution can be prepared.[2] |

| Dimethyl formamide (DMF) | ~1 mg/mL[2] | |

| Aqueous Systems | ||

| Water | Freely soluble[3] | |

| Acidic Aqueous Solutions (below pH 4.5) | More soluble than in neutral or alkaline solutions[3] | Maximum stability is observed in the pH region of 4-5.[4] |

| 1:5 DMSO:PBS (pH 7.2) | ~0.16 mg/mL[2] | For maximum solubility, dissolve in DMSO first.[2] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[5] | Clear solution.[5] |

| 10% DMSO / 90% corn oil | ≥ 2.08 mg/mL[5] | Clear solution.[5] |

| Clinical Reconstitution | ||

| Sterile Water for Injection or 5% Dextrose Injection | 20 mg/mL[6][7][8][9] | Reconstituted from lyophilized powder.[6][7][8][9] |

Table 2: Storage and Stability Conditions

| Form | Condition | Temperature | Duration | Notes |

| This compound Powder | Long-term | -20°C[5][10] | ≥ 4 years[2] | Store in a dry, dark place.[10] |

| Short-term | 0-4°C[10] | Days to weeks[10] | ||

| Dalbavancin Unreconstituted Powder | Room Temperature | 25°C (Excursions permitted to 15-30°C)[6][8][11] | As per expiry | USP Controlled Room Temperature.[6][8] |

| This compound in Solvent | Frozen | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| Frozen | -20°C | Up to 1 month[1][5] | ||

| Reconstituted Dalbavancin Solution (20 mg/mL) | Refrigerated | 2 to 8°C[6][7][8][9][12] | Up to 48 hours[7][11][12] | Do not freeze.[6][7][8][9][11][12] |

| Room Temperature | 20 to 25°C[6][7][8][9][12] | Up to 48 hours[7][11][12] | Do not freeze.[6][7][8][9][11][12] | |

| Diluted Dalbavancin Solution (1-5 mg/mL in 5% Dextrose) | Refrigerated | 2 to 8°C[6][7][9][11][12] | Up to 48 hours total time from reconstitution[7][11][12] | Do not freeze.[6][7][9][11][12] |

| Room Temperature | 20 to 25°C[6][7][9][11][12] | Up to 48 hours total time from reconstitution[7][11][12] | Do not freeze.[6][7][9][11][12] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the procedure for preparing a stock solution of this compound for use as an internal standard in analytical assays.

Materials:

-

This compound standard (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Vortex mixer

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Dissolution:

-

Transfer the weighed powder to a volumetric flask.

-

Add a small volume of DMSO to the flask.

-

Gently swirl or vortex the flask to dissolve the solid. Purging the solvent with an inert gas before use is recommended.[2]

-

Once fully dissolved, add DMSO to the final volume mark.

-

-

Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.

-

Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1]

Protocol 2: Preparation of a this compound Working Solution in an Aqueous Matrix

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for experimental use.

Materials:

-

This compound stock solution in DMSO

-

Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.2)

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution:

-

Based on the desired final concentration, calculate the required volume of the stock solution.

-

Add the aqueous buffer to a suitable tube or flask.

-

While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to facilitate dissolution and prevent precipitation.

-

-

Use: It is recommended to use the freshly prepared aqueous solution on the same day.[2] Do not store the aqueous solution for more than one day.[2]

Visualized Workflows and Pathways

The following diagrams illustrate key processes and relationships relevant to the handling and mechanism of this compound.

Caption: Workflow for the handling and preparation of this compound standard.

Caption: Simplified signaling pathway of Dalbavancin's mechanism of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifetechindia.com [lifetechindia.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. globalrph.com [globalrph.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Dalbavancin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reference.medscape.com [reference.medscape.com]

Methodological & Application

Application Note: High-Throughput Quantification of Dalbavancin in Human Plasma using a Validated LC-MS/MS Method with Dalbavancin-d6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dalbavancin in human plasma. The method utilizes a stable isotope-labeled internal standard, Dalbavancin-d6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. This method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and stability.

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with a long half-life, effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its pharmacokinetic properties necessitate reliable and sensitive analytical methods for its quantification in biological matrices to support clinical and preclinical drug development. LC-MS/MS has emerged as the preferred technique for bioanalysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[3] This application note provides a detailed protocol for the determination of Dalbavancin in human plasma using an LC-MS/MS method with this compound.

Experimental

Materials and Reagents

-

Dalbavancin reference standard and this compound internal standard (IS) were sourced from commercial suppliers.[3]

-

LC-MS/MS grade methanol, acetonitrile, and formic acid were purchased from a reputable chemical supplier.[3]

-

Human plasma (K2 EDTA) was obtained from a certified vendor.[1][2]

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.[4]

Standard and Quality Control Sample Preparation

Stock solutions of Dalbavancin and this compound were prepared in a suitable solvent such as a mixture of dimethyl sulfoxide (DMSO) and methanol.[5] Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions in methanol or a similar solvent. Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions.

Protocols

Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for the extraction of Dalbavancin and this compound from human plasma.

-

To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.

-

Add a protein precipitation agent, such as methanol or a mixture of acetonitrile and methanol (e.g., 300 µL of ACN:MeOH 50:50 v/v).[5]

-

Vortex mix the samples thoroughly to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the precipitated proteins.[3]

-

Transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

In some cases, the supernatant may be further diluted with water before injection into the LC-MS/MS system.[5]

LC-MS/MS Method Protocol

Liquid Chromatography Conditions:

The chromatographic separation was performed on a C18 analytical column. A gradient elution with mobile phases consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol or acetonitrile (Mobile Phase B) was utilized.[3][4] A typical gradient is detailed in the table below.

Mass Spectrometry Conditions:

The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode. The detection of Dalbavancin and this compound was performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions are listed in the table below.

Quantitative Data Summary

The following tables summarize the key parameters of the LC-MS/MS method for the quantification of Dalbavancin.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | ZORBAX Eclipse Plus C18 (2.1 mm x 50 mm, 1.8 µm)[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |

| Mobile Phase B | 0.1% Formic Acid in Methanol[4] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 3 µL[3] |

| Column Temperature | 40 °C |

| Gradient Elution | As described in Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 4.0 | 5 |

Table 3: Mass Spectrometric Parameters

| Parameter | Dalbavancin | This compound |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 909.2 ([M+2H]²⁺)[1][3] | 912.3 ([M+2H]²⁺)[1][3] |

| Product Ion (m/z) | 340.1[1][3] | 340.2[1][3] |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |

Table 4: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.5 µg/mL to 500 µg/mL in plasma[1][2] |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |

| Precision (% CV) | < 15% (< 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage and handling conditions |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Dalbavancin.

Caption: Logical relationship of the stable isotope dilution method.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Dalbavancin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Dalbavancin in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Dalbavancin: Quantification in human plasma and urine by a new improved high performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast and Simple Liquid Chromatography-Isotope Dilution Tandem Mass Spectrometry Method for Therapeutic Drug Monitoring of Dalbavancin in Long-Term Treatment of Subacute and/or Chronic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Application Note and Protocol: Quantification of Dalbavancin in Human Plasma using a Validated LC-MS/MS Method with Dalbavancin-d6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dalbavancin is a long-acting lipoglycopeptide antibiotic highly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its extended half-life allows for infrequent dosing, making it a valuable therapeutic option. Accurate quantification of Dalbavancin in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and clinical trials to ensure efficacy and safety. This application note provides a detailed protocol for the quantification of Dalbavancin in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with its stable isotope-labeled internal standard, Dalbavancin-d6.

The use of an isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of the method.[1]

Experimental Protocols

This section details the methodologies for the quantification of Dalbavancin in human plasma.

Materials and Reagents

-

Dalbavancin reference standard

-

Human plasma (K2EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

L-arginine (optional, for improved peak shape)[3]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions:

-

Working Solutions:

-

Prepare working solutions of Dalbavancin and this compound by diluting the stock solutions with an appropriate solvent (e.g., methanol/water mixture).

-

-

Calibration Standards (CS) and Quality Controls (QC):

Sample Preparation: Protein Precipitation

This protocol utilizes a simple and efficient protein precipitation method for the extraction of Dalbavancin from human plasma.[3]

-

Pipette 50 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution.

-

Add 300 µL of a cold protein precipitation solution (e.g., Acetonitrile:Methanol 50:50, v/v).[3]

-

Vortex mix the samples thoroughly for at least 30 seconds.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer 200 µL of the supernatant to a clean tube.

-

Dilute the supernatant with 800 µL of pure water.[3]

-

For improved peak shape, 5 µL of an L-arginine solution (50 mg/mL in water) can be added.[3]

-

Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

A typical LC setup for Dalbavancin analysis is as follows:

| Parameter | Condition |

| Column | ZORBAX Eclipse plus C18 (2.1 mm x 50 mm, 1.8 µm) or equivalent[2] |

| Mobile Phase A | 0.1% Formic acid in Water[2] |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[2] |

| Flow Rate | 0.5 mL/min[2] |

| Column Temperature | 25°C[2] |

| Injection Volume | 3-5 µL[2][3] |

| Gradient Elution | A gradient elution is typically used to ensure good separation. An example gradient is provided in the table below. |

Example Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 4.0 | 5 |

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of Dalbavancin and this compound.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperature | 200°C[2] |

| Gas Flow | 14 L/min[2] |

| Nebulizer Pressure | 35 psi[2] |

| Capillary Voltage | 4000 V[2] |

MRM Transitions:

The doubly charged precursor ions are typically selected for fragmentation.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dalbavancin | 909.2 | 340.1[2][4] |

| This compound | 912.3 | 340.2[2][4] |

Data Presentation

The following tables summarize the quantitative data typically obtained during the validation of this analytical method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |

| Dalbavancin | 0.5 - 500[4][5] | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 1.5 | < 15 | < 15 | 85 - 115 |

| Medium | 150 | < 15 | < 15 | 85 - 115 |

| High | 400 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect